1-Boc-3-isobutylpiperazine
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Overview
Description
1-Boc-3-isobutylpiperazine, also known as tert-butyl 3-isobutyl-1-piperazinecarboxylate, is a chemical compound with the molecular formula C13H26N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. The Boc group (tert-butoxycarbonyl) is commonly used as a protecting group for amines in organic synthesis due to its stability under basic conditions and its ease of removal under acidic conditions .
Preparation Methods
1-Boc-3-isobutylpiperazine can be synthesized through several methods. One common synthetic route involves the reaction of anhydrous piperazine with di-tert-butyl carbonate. This reaction selectively protects one of the nitrogen atoms in piperazine, allowing the other amine group to react . Another method involves the use of diethylamine as a starting material, which undergoes chlorination, Boc protection, and cyclization to yield this compound with high efficiency and purity . Industrial production methods often focus on optimizing yield and reducing environmental impact, making these processes suitable for large-scale applications .
Chemical Reactions Analysis
1-Boc-3-isobutylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group is stable towards most nucleophiles and bases, allowing for orthogonal protection strategies using base-labile protection groups such as Fmoc.
Deprotection Reactions: The Boc group can be cleaved under anhydrous acidic conditions, producing tert-butyl cations.
Coupling Reactions: It can participate in coupling reactions with aryl halides to form arylpiperazine derivatives, which are then subjected to further reductive amination with biaryl aldehydes.
Scientific Research Applications
1-Boc-3-isobutylpiperazine is widely used in scientific research due to its versatility and stability. Some of its applications include:
Organic Synthesis: It is used in the preparation of various piperazine derivatives, which are important in the synthesis of pharmaceuticals and other bioactive molecules.
Material Science: Its unique properties make it useful in the development of new materials with specific chemical and physical characteristics.
Mechanism of Action
The mechanism of action of 1-Boc-3-isobutylpiperazine primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during various chemical reactions, preventing unwanted side reactions and allowing for selective modification of other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
1-Boc-3-isobutylpiperazine can be compared with other Boc-protected piperazine derivatives, such as:
1-Boc-piperazine: Similar in structure but lacks the isobutyl group, making it less sterically hindered.
1-Boc-4-methylpiperazine: Contains a methyl group instead of an isobutyl group, resulting in different steric and electronic properties.
1-Boc-4-phenylpiperazine: Contains a phenyl group, which introduces aromaticity and affects the compound’s reactivity and solubility.
Properties
IUPAC Name |
tert-butyl 3-(2-methylpropyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)8-11-9-15(7-6-14-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZJZDBPJNYEIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(CCN1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00542839 |
Source
|
Record name | tert-Butyl 3-(2-methylpropyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00542839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78551-93-6 |
Source
|
Record name | tert-Butyl 3-(2-methylpropyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00542839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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